2,3-O-CAMPHANYLIDENE-D-MYO-INOSITOL 2,3-O-CAMPHANYLIDENE-D-MYO-INOSITOL
Brand Name: Vulcanchem
CAS No.: 128459-27-8
VCID: VC0164471
InChI: InChI=1S/C16H26O6/c1-13(2)7-4-5-14(13,3)15(6-7)16(21)11(19)9(18)8(17)10(22-15)12(16)20/h7-12,17-21H,4-6H2,1-3H3/t7?,8-,9-,10+,11+,12+,14?,15?,16-/m0/s1
SMILES: CC1(C2CCC1(C3(C2)C4(C(C(C(C(C4O)O3)O)O)O)O)C)C
Molecular Formula: C16H26O6
Molecular Weight: 314.378

2,3-O-CAMPHANYLIDENE-D-MYO-INOSITOL

CAS No.: 128459-27-8

Cat. No.: VC0164471

Molecular Formula: C16H26O6

Molecular Weight: 314.378

* For research use only. Not for human or veterinary use.

2,3-O-CAMPHANYLIDENE-D-MYO-INOSITOL - 128459-27-8

Specification

CAS No. 128459-27-8
Molecular Formula C16H26O6
Molecular Weight 314.378
IUPAC Name (1R,2S,3S,4R,5S,8R)-4/',7/',7/'-trimethylspiro[7-oxabicyclo[3.2.1]octane-6,3/'-bicyclo[2.2.1]heptane]-2,3,4,5,8-pentol
Standard InChI InChI=1S/C16H26O6/c1-13(2)7-4-5-14(13,3)15(6-7)16(21)11(19)9(18)8(17)10(22-15)12(16)20/h7-12,17-21H,4-6H2,1-3H3/t7?,8-,9-,10+,11+,12+,14?,15?,16-/m0/s1
Standard InChI Key JFBOCCBCWBEKLU-XWRLMLFDSA-N
SMILES CC1(C2CCC1(C3(C2)C4(C(C(C(C(C4O)O3)O)O)O)O)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator